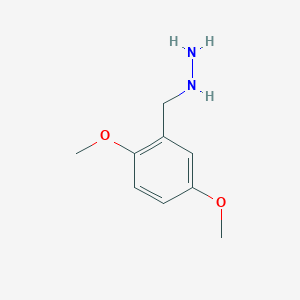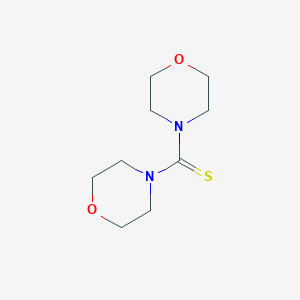
Dimorpholin-4-ylmethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimorpholin-4-ylmethanethione, also known as DMTM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. DMTM is a thiol-based compound that possesses a unique structure and chemical properties, making it a promising candidate for diverse research applications.
Wirkmechanismus
The mechanism of action of Dimorpholin-4-ylmethanethione is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of reactive oxygen species and inflammatory mediators.
Biochemische Und Physiologische Effekte
Dimorpholin-4-ylmethanethione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The compound has been shown to reduce oxidative stress in cells and tissues, which is a major contributor to various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Dimorpholin-4-ylmethanethione has several advantages for laboratory experiments, including its simple synthesis process, high purity, and stability. However, the compound also has some limitations, such as its low solubility in water and limited bioavailability, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Dimorpholin-4-ylmethanethione, including the development of new drugs based on its structure and properties, the investigation of its potential applications in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the optimization of the synthesis process and the improvement of its solubility and bioavailability may further enhance its potential applications in research and drug development.
Conclusion
In conclusion, Dimorpholin-4-ylmethanethione is a promising compound with diverse potential applications in various research fields. The compound possesses unique chemical properties, which make it an attractive candidate for the development of new drugs and the investigation of various disease models. Further research on Dimorpholin-4-ylmethanethione is necessary to fully understand its mechanism of action and potential applications in research and drug development.
Synthesemethoden
The synthesis of Dimorpholin-4-ylmethanethione involves the reaction of dimorpholine with carbon disulfide and sodium hydroxide. The reaction produces Dimorpholin-4-ylmethanethione as a white crystalline solid, which can be further purified using recrystallization techniques. The synthesis process is relatively simple and efficient, making Dimorpholin-4-ylmethanethione a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Dimorpholin-4-ylmethanethione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
1013-93-0 |
|---|---|
Produktname |
Dimorpholin-4-ylmethanethione |
Molekularformel |
C9H16N2O2S |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
dimorpholin-4-ylmethanethione |
InChI |
InChI=1S/C9H16N2O2S/c14-9(10-1-5-12-6-2-10)11-3-7-13-8-4-11/h1-8H2 |
InChI-Schlüssel |
AZHGSCTWVDLDLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Kanonische SMILES |
C1COCCN1C(=S)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




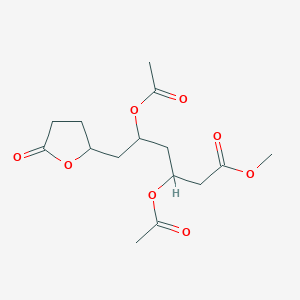
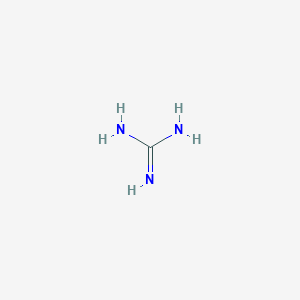
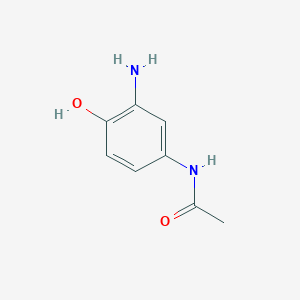
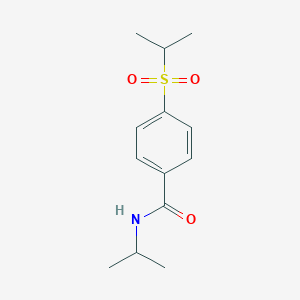
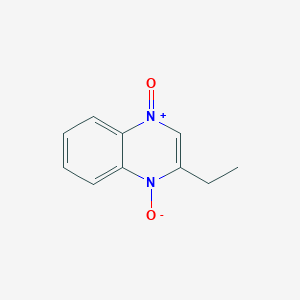
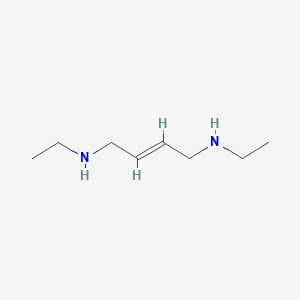
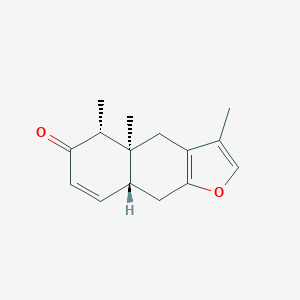
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
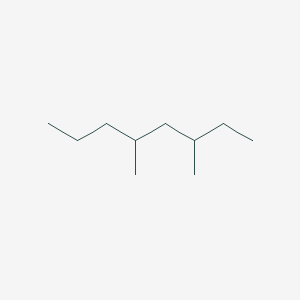
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
